molecular formula C13H18ClN3O2 B8011653 Tert-butyl 4-chloro-2-methyl-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate

Tert-butyl 4-chloro-2-methyl-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate

Cat. No.: B8011653
M. Wt: 283.75 g/mol
InChI Key: IKFYSIXMIISJDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-chloro-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS 1196156-04-3) is a high-value chemical building block in medicinal chemistry and drug discovery. This compound features a dihydropyrido[4,3-d]pyrimidine core, a privileged scaffold known for its diverse biological activities and presence in pharmacologically active molecules . The 4-chloro and 2-methyl substitutions on the ring system make it a versatile intermediate for further functionalization via cross-coupling and nucleophilic substitution reactions, allowing researchers to create a wide array of analogs for structure-activity relationship (SAR) studies . Its primary application is in the synthesis of novel therapeutic agents. Recent research has identified related 7,8-dihydropyrido[4,3-d]pyrimidine derivatives as potent SARS-CoV-2 entry inhibitors, demonstrating broad-spectrum antiviral activity against multiple variants of concern, including Omicron . These findings highlight the potential of this chemical series in developing antiviral therapeutics that target the conserved S2 subunit of the viral spike protein to block membrane fusion . The tert-butyloxycarbonyl (Boc) protecting group enhances the molecule's solubility and facilitates purification, while also providing a handle for further synthetic manipulation. This product is offered with a purity of 95% or higher and must be stored under an inert atmosphere at 2-8°C to maintain stability . This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

tert-butyl 4-chloro-2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2/c1-8-15-10-5-6-17(7-9(10)11(14)16-8)12(18)19-13(2,3)4/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFYSIXMIISJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CN(CC2)C(=O)OC(C)(C)C)C(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-chloro-2-methyl-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H18ClN3O2C_{13}H_{18}ClN_3O_2, with a molecular weight of approximately 269.73 g/mol. The compound features a tert-butyl ester group , a chlorine atom at the 4-position, and a methyl group at the 2-position of the pyrido ring, contributing to its chemical reactivity and potential therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Formation of the Pyrido-Pyrimidine Core : Utilizing various reagents to construct the heterocyclic framework.
  • Chlorination and Alkylation Reactions : Introducing the chlorine and tert-butyl groups through electrophilic substitution reactions.

These synthetic pathways highlight the complexity and precision required in producing this compound for research purposes.

Biological Activity

Research into the biological activity of this compound indicates several potential therapeutic applications:

Anticancer Activity

Studies have shown that similar compounds exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been reported to inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism often involves interference with cell cycle progression and induction of apoptosis .

Antimicrobial Properties

Compounds with similar structural motifs have demonstrated antimicrobial activity against a range of pathogens. The presence of halogen substituents like chlorine enhances the lipophilicity and bioactivity against bacterial strains.

Enzyme Inhibition

This compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. For example, pyrimidine derivatives have been studied for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .

Comparative Analysis with Similar Compounds

Compound NameSimilarityUnique Features
Tert-butyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate0.91Different substitution pattern on pyrimidine ring
Tert-butyl 2-amino-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate0.82Presence of amino group instead of chlorine
Tert-butyl 2-amino-8,9-dihydro-5H-pyrimido[4,5-D]azepine-7(6H)-carboxylate0.86Azepine ring introduces additional complexity

This table illustrates how variations in substituents can significantly impact biological activity and therapeutic potential.

Case Studies

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives including tert-butyl 4-chloro-2-methyl derivatives for their cytotoxic effects on cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values in the low micromolar range .
  • Antimicrobial Screening : Research conducted on related pyridine-pyrimidine compounds revealed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study suggested that the chlorine substituent plays a crucial role in enhancing antibacterial potency.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential biological activities. Research indicates that similar compounds exhibit various pharmacological effects, including:

  • Antitumor Activity : Compounds with analogous structures have been studied for their ability to inhibit cancer cell proliferation.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens.
  • Enzyme Inhibition : Its structural features may allow it to act as an inhibitor for specific enzymes involved in disease pathways.

Synthetic Organic Chemistry

Tert-butyl 4-chloro-2-methyl-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate serves as an important intermediate in the synthesis of other complex organic molecules. Its synthesis typically involves multi-step reactions, which can include:

  • Nucleophilic Substitution : The chlorine atom at the 4-position can be replaced with various nucleophiles to create new derivatives.
  • Carboxylation Reactions : The carboxylate group can participate in further transformations to yield diverse functionalized products.

Structure-Activity Relationship Studies

Understanding the relationship between the structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. Comparative studies with similar compounds can help identify key structural features that enhance efficacy or reduce toxicity.

Compound NameSimilarityUnique Features
Tert-butyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate0.91Different substitution pattern on pyrimidine ring
Tert-butyl 2-amino-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate0.82Presence of amino group instead of chlorine
Tert-butyl 2-amino-8,9-dihydro-5H-pyrimido[4,5-D]azepine-7(6H)-carboxylate0.86Azepine ring introduces additional complexity

Case Study 1: Antitumor Activity

A study investigated the antitumor properties of related pyrido-pyrimidine compounds. Results indicated that certain derivatives showed promising cytotoxic effects against breast cancer cell lines. Further research is needed to assess the efficacy of this compound in similar assays.

Case Study 2: Antimicrobial Research

Research on structurally similar compounds revealed notable antimicrobial activity against Gram-positive bacteria. This suggests potential applications for this compound in developing new antimicrobial agents.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Features
Target compound 4-Cl, 2-Me C₁₃H₁₈ClN₃O₂ ~283.75 N/A Unique 2-methyl group enhances steric bulk; tert-butyl ester improves stability
tert-Butyl 4-chloro-... (1056934-87-2) 4-Cl C₁₂H₁₆ClN₃O₂ 269.73 N/A Simpler structure with higher synthetic yield (72%); intermediate for drug discovery
tert-Butyl 2,4-dichloro-... (635698-56-5) 2,4-diCl C₁₂H₁₅Cl₂N₃O₂ 304.17 N/A Increased electrophilicity due to dual Cl substituents; higher molecular weight
tert-Butyl 2-chloro-... (1092352-55-0) 2-Cl C₁₂H₁₆ClN₃O₂ 269.73 N/A Chlorine at position 2 may alter electronic properties compared to 4-Cl analogs

Reactivity and Stability

  • The tert-butyl ester enhances solubility in organic solvents and stability under basic conditions, a common feature across analogs .
  • 4-Chloro substituent facilitates further functionalization (e.g., Suzuki coupling) to generate derivatives for biological testing .

Preparation Methods

Key Steps:

  • Methylation at Position 2 :

    • Reagent : Sodium hydride (NaH) in tetrahydrofuran (THF).

    • Conditions : Room temperature, 3.5 hours.

    • Mechanism : NaH deprotonates the methylamine, enabling nucleophilic substitution at position 2 of the dichloro precursor.

    • Yield : 72% after purification by column chromatography.

  • Chlorine Retention at Position 4 :

    • The chlorine at position 4 remains intact due to steric and electronic effects, avoiding further substitution under mild conditions.

Representative Procedure:

Cyclization of Functionalized Pyrimidine Derivatives

An alternative route constructs the pyrido[4,3-d]pyrimidine core through Knoevenagel condensation and subsequent cyclization.

Key Steps:

  • Aldehyde Formation :

    • Intermediate : 4-Alkylamino-2-methylsulfanyl-pyrimidine-5-carbaldehyde (4a–j ) via oxidation of alcohols using MnO₂.

    • Yield : 72–75%.

  • Cyclization with Active Methylene Compounds :

    • Reagents : Cyanoacetic acid, nitro-acetic acid ethyl ester, or malonamic acids.

    • Conditions : Benzylamine catalysis, reflux in ethanol or THF.

  • tert-Butyl Ester Introduction :

    • Protection : The carboxylic acid intermediate is protected with tert-butyl groups using Boc anhydride or tert-butanol under acidic conditions.

Example:

Suzuki Coupling and Late-Stage Functionalization

Recent advances utilize cross-coupling reactions to install substituents post-cyclization.

Key Steps:

  • Borylation :

    • Reagent : Bis(pinacolato)diboron with Pd catalysts.

    • Intermediate : Boronic ester for Suzuki-Miyaura coupling.

  • Chlorination :

    • Reagent : POCl₃ or SOCl₂.

    • Yield : 61–74%.

  • Methyl Group Installation :

    • Reagent : Methylboronic acid under Pd-mediated coupling.

Case Study:

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Nucleophilic SubstitutionHigh regioselectivity; mild conditionsRequires dichloro precursor65–72%
CyclizationBuilds core from simple pyrimidinesMulti-step; lower overall yield50–75%
Suzuki CouplingFlexibility in substituent introductionExpensive catalysts; rigorous conditions60–78%

Critical Reaction Parameters

  • Temperature Control :

    • LiAlH₄ reductions require temperatures below −10°C to prevent over-reduction.

    • Pd-mediated couplings necessitate 80–150°C for efficacy.

  • Solvent Selection :

    • THF and DMF are preferred for polar intermediates.

    • Chloroform and ethyl acetate facilitate extractions.

  • Purification :

    • Silica gel chromatography (5–10% MeOH/EtOAc) resolves tert-butyl esters from byproducts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 4-chloro-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via multi-step procedures involving palladium-catalyzed cross-coupling or reductive cyclization reactions. For example, intermediates like tert-butyl 2’-chloro-6’-oxo derivatives are generated using nitroarenes and formic acid derivatives as CO surrogates . Optimization involves adjusting catalyst loading (e.g., Pd(OAc)₂), solvent systems (e.g., DMF or THF), and temperature gradients (80–120°C) to improve yield. Monitoring via TLC and HPLC ensures intermediate purity before proceeding to subsequent steps .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • NMR (¹H/¹³C) to confirm regioselectivity of the chloro and methyl substituents on the pyridopyrimidine core .
  • LC-MS for purity assessment (≥95% by area normalization) and molecular ion verification (e.g., [M+H]⁺ at m/z 249.31) .
  • X-ray crystallography (if crystalline) to resolve ambiguities in stereochemistry, as demonstrated for structurally related pyrimidine derivatives .

Q. What are the critical storage conditions to ensure compound stability?

  • Methodology : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the tert-butyl carbamate group. Use amber vials to minimize photodegradation, and avoid exposure to moisture (e.g., desiccate with silica gel) .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data when synthesizing derivatives of this compound?

  • Methodology : Discrepancies in NMR or MS data often arise from regioisomeric byproducts. For example, the chloro and methyl substituents may exhibit positional isomerism. To resolve this:

  • Perform 2D NMR (COSY, NOESY) to confirm spatial proximity of substituents .
  • Utilize HPLC with chiral columns to separate isomers, particularly if biological activity is stereospecific .
  • Cross-reference with computational modeling (DFT or MD simulations) to predict and match spectral patterns .

Q. What catalytic systems are effective for functionalizing the pyridopyrimidine core in late-stage modifications?

  • Methodology : The chloro substituent at position 4 serves as a handle for cross-coupling. Examples include:

  • Buchwald-Hartwig amination with Pd(dba)₂/Xantphos to introduce aryl/heteroaryl amines .
  • Suzuki-Miyaura coupling using Pd(PPh₃)₄ and boronic acids for biaryl formation .
  • SNAr reactions with piperazine or morpholine derivatives under basic conditions (e.g., K₂CO₃ in DMSO) .

Q. How can researchers evaluate the biological activity of derivatives while mitigating off-target effects?

  • Methodology :

  • In silico docking studies (e.g., AutoDock Vina) to predict binding affinity toward kinase targets (e.g., CDK or EGFR homologs) .
  • Cellular assays (IC₅₀ determination) using isogenic cell lines to assess selectivity against related enzymes .
  • Metabolic stability tests (e.g., microsomal incubation) to identify susceptibility to oxidative degradation .

Q. What strategies mitigate decomposition during long-term stability studies under physiological conditions?

  • Methodology :

  • pH-dependent stability assays : Test buffered solutions (pH 1–9) to identify labile functional groups (e.g., tert-butyl ester hydrolysis at acidic pH) .
  • Lyophilization for solid-state storage if the compound is prone to hydrolysis in solution .
  • Derivatization : Replace the tert-butyl group with more stable protecting groups (e.g., benzyl or Alloc) for in vivo applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.